molecular formula C9H7ClN2OS B2498354 3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2201327-99-1

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine

Cat. No.: B2498354
CAS No.: 2201327-99-1
M. Wt: 226.68
InChI Key: SVBBWBOOZOHIIU-UHFFFAOYSA-N
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Description

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1,3-thiazole-5-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazol-5-yl)methanol
  • 2-Chloro-5-chloromethyl-1,3-thiazole
  • Benzothiazole derivatives

Uniqueness

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine is unique due to the presence of both a pyridine and a thiazole ring, which confer distinct chemical and biological properties. The combination of these heterocycles allows for versatile chemical modifications and a broad range of applications.

Properties

IUPAC Name

5-[(3-chloropyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-8-2-1-3-12-9(8)13-5-7-4-11-6-14-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBBWBOOZOHIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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